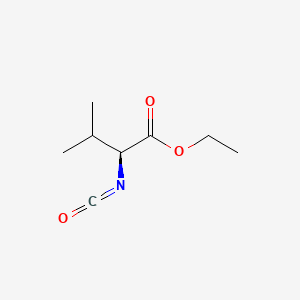
Ethyl 2-isocyanato-3-methylbutyrate,97
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE typically involves the reaction of an appropriate alcohol with an isocyanate precursor. One common method is the reaction of ethyl (2S)-2-hydroxy-3-methylbutanoate with phosgene or a phosgene substitute under controlled conditions to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
化学反应分析
Types of Reactions
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For nucleophilic addition reactions, primary or secondary amines are commonly used.
Water: Hydrolysis reactions typically require aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate to proceed efficiently.
Major Products
Ureas: Formed from the reaction with amines.
Primary Amines: Resulting from hydrolysis.
Polyurethanes: Produced through polymerization.
科学研究应用
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the production of polyurethanes, which are used in coatings, foams, and elastomers.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
作用机制
The mechanism of action of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of urea linkages.
相似化合物的比较
Similar Compounds
Methyl Isocyanate: Similar in reactivity but lacks the ester group.
Ethyl Isocyanate: Similar structure but without the additional methyl group on the butanoate chain.
Isocyanatoacetic Acid Ethyl Ester: Contains an isocyanate group and an ester group but differs in the carbon chain structure.
Uniqueness
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is unique due to the presence of both an isocyanate group and an ester group in its structure. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
ethyl (2S)-2-isocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1 |
InChI 键 |
LXPOIQVGVGYFJA-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)[C@H](C(C)C)N=C=O |
规范 SMILES |
CCOC(=O)C(C(C)C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


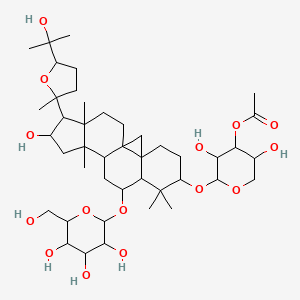
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
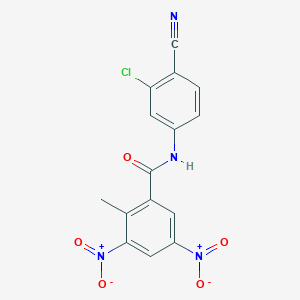
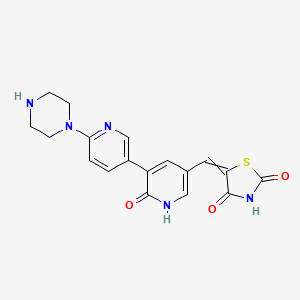

![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
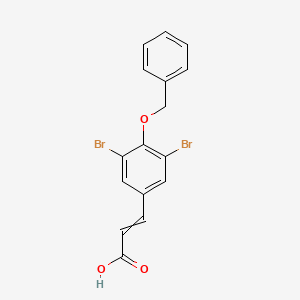
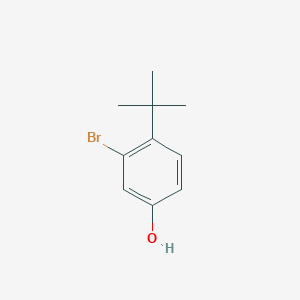
![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
